Methyl 4,5-dibromothiophene-2-carboxylate
Overview
Description
Methyl 4,5-dibromothiophene-2-carboxylate is an organobromine compound with the molecular formula C6H4Br2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions and a carboxylate ester group at the 2 position.
Scientific Research Applications
Methyl 4,5-dibromothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Safety and Hazards
“Methyl 4,5-dibromothiophene-2-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers The relevant papers for “this compound” can be found at Sigma-Aldrich .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromothiophene-2-carboxylate can be synthesized through the bromination of methyl thiophene-2-carboxylate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, scaled up to accommodate larger quantities. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of inert atmospheres and controlled temperatures may be necessary to prevent unwanted side reactions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidized thiophene derivatives with altered electronic properties.
Coupling Products: Complex molecules with extended conjugation or functional groups.
Mechanism of Action
The mechanism of action of methyl 4,5-dibromothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop conductive materials. In pharmaceutical research, it may interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
- Methyl 2,5-dibromothiophene-3-carboxylate
- Methyl 3,4-dibromothiophene-2-carboxylate
- Methyl 2,3-dibromothiophene-4-carboxylate
Comparison: Methyl 4,5-dibromothiophene-2-carboxylate is unique due to the specific positioning of the bromine atoms and the carboxylate ester group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
methyl 4,5-dibromothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMSPAEAVFKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369457 | |
Record name | methyl 4,5-dibromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-24-2 | |
Record name | methyl 4,5-dibromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4,5-DIBROMOTHIOPHENE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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